(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate
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Overview
Description
(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid and is characterized by the presence of a hydroxycarbamimidoyl group attached to the benzene ring
Mechanism of Action
(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate, also known as methyl 4-[(E)-N’-hydroxycarbamimidoyl]benzoate, is a chemical compound with the molecular formula C9H10N2O3
Biochemical Pathways
Based on its structure, it could potentially be involved in pathways related to nitrogen metabolism or pathways involving similar ester compounds .
Pharmacokinetics
Metabolism would likely involve the liver, and excretion would likely occur through the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of (Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of (Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate.
Methyl 4-nitrobenzoate: Another derivative of benzoic acid with different functional groups.
Methyl 4-hydroxybenzoate: A compound with a hydroxy group instead of a hydroxycarbamimidoyl group.
Uniqueness
(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making the compound valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHWNCLZGNNKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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